Lyral

Catalog No.
S530172
CAS No.
31906-04-4
M.F
C13H22O2
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lyral

CAS Number

31906-04-4

Product Name

Lyral

IUPAC Name

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3

InChI Key

ORMHZBNNECIKOH-UHFFFAOYSA-N

SMILES

CC(C)(CCCC1=CCC(CC1)C=O)O

Solubility

Soluble in DMSO

Synonyms

4-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde, hydroxyisohexyl 3-cyclohexene carboxaldehyde, Lyral

Canonical SMILES

CC(C)(CCCC1=CCC(CC1)C=O)O

Description

The exact mass of the compound Hydroxymethylpentylcyclohexenecarboxaldehyde is 210.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Skin Sensitization

    Several studies have investigated HM-PCC's link to allergic contact dermatitis. These studies suggest that HM-PCC can trigger allergic reactions in some individuals.

  • Environmental Impact

    Research is ongoing to assess the environmental impact of HM-PCC. Some studies have investigated its presence in wastewater treatment plants [].

Lyral, chemically known as Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde, is a synthetic fragrance compound characterized by its delicate floral scent reminiscent of lily of the valley. It is a colorless to pale yellow viscous liquid with a molecular formula of C13H22O2C_{13}H_{22}O_{2} and a molecular weight of approximately 210.32 g/mol. Lyral is primarily utilized in the formulation of perfumes, soaps, and personal care products due to its excellent olfactory properties and stability compared to traditional fragrance compounds like Hydroxycitronellal .

HM-PCC does not have a known role in biological systems. Its primary function is as a fragrance ingredient, interacting with olfactory receptors in the nose to produce a scent.

HM-PCC has raised safety concerns due to its potential for allergic reactions. Studies have shown it to be a significant contact allergen, causing skin irritation and dermatitis [, ].

  • Allergenicity: The Scientific Committee on Consumer Safety (SCCS) has classified HM-PCC as a potential allergen, requiring its declaration in cosmetic products exceeding specific concentration limits [].
  • Other Hazards: Data on other safety aspects like flammability or reactivity is limited.

  • Diels–Alder Reaction: The initial step involves the Diels–Alder reaction between myrcene and acrolein, leading to the formation of a cyclohexenecarbaldehyde intermediate.
  • Acid-Catalyzed Hydration: This intermediate undergoes hydration in the presence of an acid catalyst, resulting in the formation of the final product, Lyral .

These reactions highlight Lyral's synthetic nature and its derivation from naturally occurring compounds.

Lyral has been identified as a potential skin sensitizer and allergen. Studies have shown that it can provoke allergic reactions in sensitive individuals, which has led to its classification as an allergen in various regulatory frameworks, including the European Union's cosmetic regulations . Its safety profile necessitates careful monitoring in consumer products.

Lyral can be synthesized through the following methods:

  • Diels–Alder Reaction: As mentioned, this method utilizes myrcene and acrolein to create the cyclohexenecarbaldehyde structure.
  • Hydration: The subsequent hydration step completes the synthesis by forming the alcohol group necessary for the final compound .

These methods underline Lyral's synthetic origin and its reliance on specific

Lyral is widely used in various applications, including:

  • Perfumery: It serves as a key ingredient in many floral fragrances, particularly those mimicking lily of the valley.
  • Personal Care Products: Commonly found in soaps, lotions, and household cleaners due to its pleasant scent and stability.
  • Cosmetics: It is incorporated into formulations for its fragrance properties while being mindful of its allergenic potential .

Research indicates that Lyral may interact with other fragrance compounds and skin components, potentially enhancing or diminishing their effects. Its role as a sensitizer means that it can cause varying reactions depending on individual sensitivities. Thus, interaction studies are crucial for understanding its behavior in complex formulations .

Lyral shares similarities with several other fragrance compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureKey Characteristics
HydroxycitronellalC_{10}H_{18}O_{3}Floral scent; less stable than Lyral
LilialC_{12}H_{14}OSweet floral note; more volatile
GeraniolC_{10}H_{18}ORose-like scent; natural occurrence
AcetylcedreneC_{15}H_{22}OWoody notes; used in fine fragrances

Lyral stands out due to its specific floral notes and superior stability compared to Hydroxycitronellal, making it a preferred choice in modern perfumery .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

210.161979940 g/mol

Monoisotopic Mass

210.161979940 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

-30.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QUE43B9Z2Q

GHS Hazard Statements

Aggregated GHS information provided by 1939 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 37 of 1939 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1902 of 1939 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (15.72%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31906-04-4

Wikipedia

Hydroxyisohexyl 3-cyclohexene carboxaldehyde

Use Classification

Fragrance Ingredients

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)-: ACTIVE

Dates

Modify: 2023-08-15

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